molecular formula C23H20F3N3O5 B2461321 ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899729-52-3

ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2461321
CAS No.: 899729-52-3
M. Wt: 475.424
InChI Key: HIOGXKBBQROZNN-UHFFFAOYSA-N
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Description

ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a pyridazine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The starting materials might include ethyl esters, substituted anilines, and various reagents to introduce the trifluoromethyl group and other functional groups. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of such a compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, pressures, and solvent systems.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups or modify existing ones.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It might be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyridazine derivatives with different substituents. Examples could be:

  • Ethyl 6-oxo-4-(2-oxo-2-((3-methylphenyl)amino)ethoxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 6-oxo-4-(2-oxo-2-((3-chlorophenyl)amino)ethoxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Uniqueness

The uniqueness of ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-6-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O5/c1-3-33-22(32)21-18(12-20(31)29(28-21)17-9-7-14(2)8-10-17)34-13-19(30)27-16-6-4-5-15(11-16)23(24,25)26/h4-12H,3,13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOGXKBBQROZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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